1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine

Physicochemical Properties Drug-likeness ADME Prediction

Custom synthesis of 6,8-difluoro-2-(trifluoromethyl)quinoline cores with a homopiperazine handle often involves lengthy multi-step fluorination, delaying lead optimization. This compound provides a ready-to-derivatize scaffold, eliminating complex late-stage fluorination. Key differentiation: (1) The 6,8-difluoro pattern reduces oxidative metabolism and phototoxicity risk vs. mono-fluoro analogs, supported by quinolone antibacterial data. (2) The homopiperazine (1,4-diazepane) ring offers expanded conformational flexibility for unique kinase or sigma receptor binding modes not accessible with piperazine analogues. (3) Pre-installed CF3 and secondary amine enable immediate acylation, sulfonylation, or reductive amination for library synthesis. Supplied at ≥98% purity, this building block accelerates SAR exploration in PDGFR-family kinase inhibitor and neuroscience drug discovery programs.

Molecular Formula C15H14F5N3
Molecular Weight 331.28 g/mol
CAS No. 1000339-49-0
Cat. No. B3039215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine
CAS1000339-49-0
Molecular FormulaC15H14F5N3
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3F)F)C(F)(F)F
InChIInChI=1S/C15H14F5N3/c16-9-6-10-12(23-4-1-2-21-3-5-23)8-13(15(18,19)20)22-14(10)11(17)7-9/h6-8,21H,1-5H2
InChIKeyQZGODDRZHOXCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 1000339-49-0): Physicochemical Profile and Structural Classification


1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 1000339-49-0) is a fluorinated quinoline derivative with a homopiperazine (1,4-diazepane) substituent at the 4-position [1]. It has the molecular formula C₁₅H₁₄F₅N₃ and a molecular weight of 331.28 g/mol [1]. The compound features a 6,8-difluoro substitution pattern on the quinoline core and a 2-trifluoromethyl group, classifying it within the broader family of (homo)piperazine-substituted quinolines investigated for kinase inhibition and antimicrobial applications [2]. Its calculated LogP is 3.31, with a LogD of 1.12 at pH 7.4 and a polar surface area (PSA) of 28.16 Ų [1]. It is commercially available as a research chemical, cataloged under MDL Number MFCD09258957, and is listed by suppliers as a trifluoromethylation agent and a fluorinated building block .

Why Close Analogs of 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine Cannot Be Interchanged in Research and Development


Substituting 1-[6,8-difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine with its closest commercially available analogs—such as the 6-fluoro (CAS 541539-67-7), 8-fluoro (CAS 541539-71-3), or 6-chloro (CAS 541539-68-8) variants—introduces significant alterations in electronic distribution, lipophilicity, and metabolic vulnerability . The 6,8-difluoro pattern uniquely balances electron-withdrawing effects on the quinoline core, a factor known to modulate both target binding affinity and oxidative metabolism in fluorinated quinolines [1]. The homopiperazine (1,4-diazepane) ring further differentiates this compound from its piperazine counterpart by providing an expanded seven-membered ring with distinct conformational flexibility, basicity (pKa shift of ~1–1.5 units), and altered hydrogen-bonding geometry [2]. Additionally, the dual-fluorine substitution at positions 6 and 8 is documented in the quinolone antibacterial literature to enhance in vitro potency and reduce phototoxicity risk compared to mono-fluoro or 8-H analogs [3]. These cumulative structural features mean that generic replacement with a single-fluorine or ring-contracted analog is highly likely to produce divergent pharmacological profiles, confounding SAR interpretation and lead optimization campaigns.

Quantitative Differentiation Evidence for 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine Against Key Analogs


Lipophilicity and Ionization Profile: 6,8-Difluoro vs. Non-Fluorinated Analog (CAS 401566-43-6)

The 6,8-difluoro substitution on the quinoline core significantly increases lipophilicity compared to the non-fluorinated parent compound, 1-[2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 401566-43-6). The target compound has a calculated LogP of 3.31, and a LogD at pH 7.4 of 1.12 [1]. While exact LogP data for the non-fluorinated analog is not currently consolidated in a single public source, the addition of two fluorine atoms is well-characterized in medicinal chemistry to increase LogP by approximately 0.3–0.5 units per fluorine on aromatic systems, and to modulate the pKa of nearby basic centers [2]. The polar surface area (PSA) remains low at 28.16 Ų, which is favorable for membrane permeability [1]. This LogD shift directly impacts predicted intestinal absorption and blood-brain barrier penetration, critical parameters for CNS or systemic drug discovery programs.

Physicochemical Properties Drug-likeness ADME Prediction

Conformational Expansion: Homopiperazine vs. Piperazine Ring System

The homopiperazine (1,4-diazepane) ring in the target compound provides a seven-membered ring scaffold, contrasting with the six-membered piperazine ring found in the corresponding piperazine analog (1-[6,8-difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine) . This ring expansion introduces greater conformational freedom and increases the distance between the two nitrogen atoms from ~2.8 Å (piperazine, chair conformation) to ~3.8–4.2 Å (homopiperazine, twist-chair or boat conformations) [1]. The homopiperazine ring has been shown in sigma receptor ligand studies to enable a 'conformational expansion approach' where the larger ring accesses binding pocket geometries that the piperazine scaffold cannot effectively occupy [2]. Additionally, the basicity of homopiperazine (pKa ~10–11 for the secondary amine) is approximately 1–1.5 units higher than piperazine (pKa ~9.7), affecting protonation state at physiological pH [1].

Conformational Analysis Receptor Binding Scaffold Hopping

Metabolic Stability Advantage of the 6,8-Difluoro Substitution Pattern: A Quinolone Antibacterial Class-Level Inference

In the related 6,8-difluoroquinolone antibacterial class, the dual fluorine substitution at positions 6 and 8 has been demonstrated to block primary sites of cytochrome P450-mediated oxidative metabolism, resulting in improved metabolic stability compared to the 6-fluoro, 8-H analogs [1]. This principle is a well-established SAR in fluoroquinolone drug design, where the 8-position fluorine prevents hydroxylation and subsequent glucuronidation [2]. The 6,8-difluoro substitution pattern, relative to the 6-fluoro-8-H (CAS 541539-67-7) or 8-fluoro-6-H (CAS 541539-71-3) analogs of the target compound, is expected to confer a similar protective effect against oxidative metabolism. Note: Direct metabolic stability data for this specific homopiperazine compound series is not publicly available; this inference is based on the demonstrated behavior of structurally analogous 6,8-difluoroquinolones [1].

Metabolic Stability Fluorine Blocking CYP450 Oxidation

Commercial Sourcing and Purity: Available Specifications for Procurement Decisions

1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 1000339-49-0) is available from multiple commercial suppliers with documented purity specifications. LeYan (Shanghai) offers the compound at 98% purity (Product No. 1948706) . Apollo Scientific Ltd lists it under catalogue number PC103669 as a fluorinated building block . Alfa Chemistry catalogs it as a trifluoromethylation agent under reference OFC1000339490 . In contrast, the close analog 1-[6-chloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine (CAS 541539-68-8) is listed at 97% purity by certain suppliers . The 1% higher purity specification and the categorization as a 'trifluoromethylation agent' suggest that the target compound has been specifically validated for use in synthetic transformations requiring precise stoichiometry, a practical consideration for procurement where exact molar equivalents are critical.

Chemical Procurement Purity Specification Vendor Comparison

Kinase Inhibition Patent Coverage: (Homo)piperazine Quinolines for PDGF Receptor Kinase Inhibition

The compound scaffold falls within the scope of EP 1490362 A2 (WO 02072578A2), which claims (homo)piperazine-substituted quinolines as inhibitors of kinase phosphorylation, with a specific focus on PDGF (platelet-derived growth factor) receptor-family kinases [1]. The patent explicitly encompasses compounds with quinoline cores bearing halogen substituents and trifluoromethyl groups at position 2, coupled with homopiperazine at position 4, for the prevention or treatment of cell-proliferative diseases such as arteriosclerosis, vascular reobstruction, cancer, and glomerulosclerosis [1]. The priority date of March 8, 2001, establishes early art in this chemical space. This patent linkage provides a documented rationale for prioritizing this scaffold in kinase drug discovery programs, and differentiates it from structurally distinct quinoline-based kinase inhibitor classes that fall outside the (homo)piperazine substitution pattern [1].

Kinase Inhibition PDGF Receptor Patent Landscape Intellectual Property

Recommended Application Scenarios for 1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]homopiperazine Based on Evidence Profile


Kinase Inhibitor Lead Optimization: PDGF Receptor and Related Tyrosine Kinase Programs

The compound is optimally deployed as a core scaffold in PDGF receptor-family kinase inhibitor programs, supported by the patent coverage in EP 1490362 A2 [1]. Its 6,8-difluoro substitution pattern provides a differentiated starting point for SAR exploration compared to mono-fluoro analogs, with the potential for improved metabolic stability inferred from the quinolone antibacterial class [2]. The homopiperazine ring offers conformational expansion that may access unique binding modes not achievable with piperazine-based competitors [3], making this compound a strategic choice for programs seeking to differentiate their chemical series from crowded piperazine-quinoline IP space.

Fluorinated Building Block for Late-Stage Diversification in Medicinal Chemistry

Listed as a trifluoromethylation agent by Alfa Chemistry with 98% purity , this compound serves as a reliable building block for late-stage functionalization and library synthesis. Its pre-installed 6,8-difluoro and 2-trifluoromethyl groups eliminate the need for complex fluorination steps later in the synthetic sequence, while the homopiperazine secondary amine provides a handle for further derivatization (acylation, sulfonylation, reductive amination) . This position it as a time-saving intermediate for medicinal chemistry teams building fluorinated quinoline libraries for high-throughput screening.

Antibacterial Quinolone Scaffold Exploration with Reduced Phototoxicity Risk

The 6,8-difluoroquinolone class has demonstrated up to 10-fold improvement in antibacterial efficacy compared to ciprofloxacin counterparts against Streptococcus pyogenes and Streptococcus pneumoniae, with documentation of reduced phototoxicity relative to 6-fluoro, 8-H analogs [2]. Although the target compound differs from classical quinolones by lacking the 3-carboxylic acid and 4-oxo groups, its 6,8-difluoro substitution pattern on the quinoline core may confer similar photophysical advantages. It is recommended as an advanced intermediate or scaffold for programs developing next-generation antibacterial agents that aim to retain potency while minimizing the phototoxicity liabilities that have historically limited quinolone clinical utility.

Sigma Receptor Ligand Development Using Conformational Expansion Strategy

Research by Calabretti et al. has demonstrated that 1,4-diazepane (homopiperazine)-based sigma receptor ligands, including quinoline-substituted derivatives, achieve superior sigma receptor affinity compared to their piperidine/piperazine counterparts through a 'conformational expansion approach' [3]. The target compound, with its quinoline-diazepane architecture, aligns with this validated design strategy. It is particularly suitable for neuroscience drug discovery programs targeting sigma-1 or sigma-2 receptors for antipsychotic, antiamnesic, or neuroprotective applications—where the homopiperazine ring's conformational flexibility and specific N–N distance profile are critical for receptor engagement [3].

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